molecular formula C18H17NO5 B6350130 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326812-67-2

3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350130
CAS No.: 1326812-67-2
M. Wt: 327.3 g/mol
InChI Key: RUFYAKLTYMDPCX-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the protection of the hydroxyl group on the phenyl ring using benzyl chloride in the presence of a base such as sodium hydroxide.

    Oxazole Ring Formation: The formation of the oxazole ring is typically carried out through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and reactivity. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methoxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-[4-(Benzyloxy)-3-hydroxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-thiazole-5-carboxylic acid

Uniqueness

The uniqueness of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the oxazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-16-9-13(14-10-17(18(20)21)24-19-14)7-8-15(16)23-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFYAKLTYMDPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(C2)C(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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